Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[331]nonane-7-carboxylate is a complex organic compound with a unique bicyclic structureThe compound’s structure features a tert-butyl ester group, an aminomethyl group, and a bicyclic framework that includes an oxygen and nitrogen atom, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of functional groups: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reactions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar bicyclic structure but lacks the aminomethyl group.
9-Oxa-3-azabicyclo[3.3.1]nonane-3-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester: Similar structure with different functional groups
Uniqueness
Tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate is unique due to its combination of functional groups and bicyclic structure, which provides it with distinct chemical reactivity and potential biological activity. The presence of the aminomethyl group distinguishes it from other similar compounds, offering additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl 9-(aminomethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-9-7-17-8-10(6-15)11(9)4-14/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVZWBCWWLEOSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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